molecular formula C8H3BrCl2N2 B13915163 7-Bromo-2,5-dichloroquinazoline

7-Bromo-2,5-dichloroquinazoline

カタログ番号: B13915163
分子量: 277.93 g/mol
InChIキー: VIDRMLMPJNKHTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2,5-dichloroquinazoline is a useful research compound. Its molecular formula is C8H3BrCl2N2 and its molecular weight is 277.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2,5-dichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,5-dichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H3BrCl2N2

分子量

277.93 g/mol

IUPAC名

7-bromo-2,5-dichloroquinazoline

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H

InChIキー

VIDRMLMPJNKHTQ-UHFFFAOYSA-N

正規SMILES

C1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br

製品の起源

United States

Foundational & Exploratory

7-Bromo-2,5-dichloroquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Functionalization Strategies

Executive Summary

7-Bromo-2,5-dichloroquinazoline (CAS: 2770331-65-0) is a specialized heterocyclic building block distinct from the ubiquitous 2,4-dichloroquinazoline scaffold. Its unique substitution pattern—featuring a hydrogen at C4, a chlorine at C5 (peri-position), and a reactive chlorine at C2—creates a specific reactivity profile that enables orthogonal functionalization. This guide details the physicochemical properties, synthetic routes, and regioselective logic required to utilize this scaffold in the design of kinase inhibitors and heterobifunctional molecules (e.g., PROTACs).

Chemical Identity & Physicochemical Profile[1][2][3]

Unlike the standard 2,4-dichloro isomers where the C4 position is the primary electrophile, the 2,5-dichloro analog possesses a "deactivated" C4 position (C-H) and a sterically crowded C5-chlorine. This shifts the primary nucleophilic attack vector to C2.

Table 1: Physicochemical Specifications
PropertyValueNotes
Chemical Name 7-Bromo-2,5-dichloroquinazoline
CAS Number 2770331-65-0Rare isomer; distinct from 2,4-Cl analog (CAS 959237-68-4)
Molecular Formula C₈H₃BrCl₂N₂
Molecular Weight 277.93 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO, DMF, DCM, ChloroformLow solubility in water/alcohols
LogP (Predicted) ~3.2 - 3.5Lipophilic due to tri-halogenation
Storage 2–8°C, Inert AtmosphereMoisture sensitive (C2-Cl hydrolysis)

Synthetic Accessibility

The synthesis of 7-bromo-2,5-dichloroquinazoline requires a specific regiochemical setup, typically starting from a substituted benzaldehyde rather than the anthranilic acid route used for 2,4-isomers.

Diagram 1: Synthetic Pathway

The following workflow illustrates the construction of the core scaffold from 2-amino-6-chlorobenzaldehyde derivatives.

Synthesis Start 2-Amino-4-bromo- 6-chlorobenzaldehyde Step1 Cyclization (Urea/Acid) Start->Step1 + Urea, H+ Inter 7-Bromo-5-chloro- quinazolin-2(1H)-one Step1->Inter Dehydration Step2 Chlorination (POCl3, Base) Inter->Step2 + POCl3, reflux Product 7-Bromo-2,5- dichloroquinazoline Step2->Product - POCl3

Caption: Synthesis of 7-Bromo-2,5-dichloroquinazoline via cyclocondensation and subsequent chlorination.

Detailed Synthetic Protocol

Step 1: Cyclization to the Quinazolin-2-one

  • Reagents: 2-Amino-4-bromo-6-chlorobenzaldehyde (1.0 eq), Urea (5.0 eq), Acetic Acid (glacial).

  • Procedure: The aldehyde and urea are suspended in glacial acetic acid and heated to reflux (118°C) for 12–16 hours. The aldehyde condenses with urea to form the dihydroquinazoline intermediate, which auto-oxidizes or dehydrates to the stable quinazolin-2(1H)-one.

  • Isolation: Cool to room temperature. Pour into ice water. The precipitate (7-bromo-5-chloroquinazolin-2(1H)-one) is filtered, washed with water and cold ethanol, and dried.

Step 2: Chlorination (The Critical Step)

  • Reagents: 7-Bromo-5-chloroquinazolin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, 10 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Procedure: Suspend the lactam in neat POCl₃ under argon. Add DIPEA dropwise (exothermic). Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (M+H 259/261).

  • Work-up (Safety Critical): Cool to room temperature. Remove excess POCl₃ via rotary evaporation. Pour the residue slowly into a stirred mixture of crushed ice and saturated NaHCO₃. Caution: Vigorous gas evolution. Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is prone to hydrolysis; store under nitrogen.

Reactivity & Functionalization Strategy

This scaffold offers three distinct halogen handles. Understanding the electronic differences between them is paramount for designing selective reactions.

Diagram 2: Regioselectivity Map

This diagram outlines the order of reactivity for orthogonal functionalization.

Reactivity Core 7-Bromo-2,5-dichloroquinazoline C2 Position C2 (Cl) Primary Electrophile Core->C2 Most Reactive (SNAr) C7 Position C7 (Br) Cross-Coupling Handle Core->C7 Most Reactive (Pd) C5 Position C5 (Cl) Sterically Hindered Core->C5 Least Reactive SNAr SNAr (Nucleophilic Subst.) Amines, Alkoxides, Thiols C2->SNAr Fast @ RT Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura / Buchwald) C7->Suzuki Standard Conditions Difficult Requires Specialized Ligands (e.g., Buchwald Gen 3/4) C5->Difficult High Temp / Catalyst Load

Caption: Orthogonal reactivity profile. C2 dominates SNAr, while C7 dominates Pd-coupling.

Mechanistic Insights
  • C2-Chlorine (The SNAr Site):

    • Mechanism: The C2 position is flanked by two nitrogen atoms (N1 and N3), making it highly electron-deficient. In the absence of a C4-leaving group, C2 is the exclusive site for Nucleophilic Aromatic Substitution (SNAr).

    • Selectivity: Unlike 2,4-dichloroquinazoline, where C4 reacts first due to lower LUMO energy, here C2 reacts rapidly with amines, alcohols, and thiols at room temperature.

    • Protocol Tip: Use stoichiometric nucleophile (1.0–1.1 eq) at 0°C to RT to avoid potential side reactions at the C5 or C7 positions (though these are much slower).

  • C7-Bromine (The Cross-Coupling Site):

    • Mechanism: Aryl bromides undergo oxidative addition with Pd(0) faster than aryl chlorides.

    • Sequence Logic:

      • Route A (SNAr First): Perform SNAr at C2 first.[1] The resulting 2-amino/alkoxy derivative is stable and can be subjected to Suzuki/Buchwald coupling at C7 without interference.

      • Route B (Coupling First): If coupling is performed first, the C2-Cl is also susceptible to oxidative addition (heteroaryl chloride). This can lead to mixtures.[2][3] Recommendation: Always perform SNAr at C2 before Pd-coupling at C7 to "mask" the highly reactive C2 center.

  • C5-Chlorine (The Silent Partner):

    • Sterics: Located in the peri-position (adjacent to C4-H and the N-heterocycle), C5 is sterically crowded.

    • Reactivity: It is significantly less reactive than C7-Br. It typically remains intact during standard SNAr and Pd-coupling steps, serving as a lipophilic handle or a site for very late-stage functionalization using forcing conditions (e.g., RuPhos/Pd, >100°C).

Experimental Protocols

Protocol A: Regioselective SNAr at C2 (General Procedure)

Targeting the synthesis of 2-amino-7-bromo-5-chloroquinazoline derivatives.

  • Dissolution: Dissolve 7-Bromo-2,5-dichloroquinazoline (1.0 mmol) in anhydrous THF (5 mL) or DMF (if solubility is an issue).

  • Addition: Cool to 0°C. Add the amine nucleophile (1.1 mmol) and a base (DIPEA or K₂CO₃, 1.5 mmol).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

    • Note: Reaction is usually complete within 1–2 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.

  • Validation: 1H NMR should show the loss of the starting material peaks. The C4-H singlet (typically around δ 9.0–9.4 ppm) will shift slightly but remain, confirming the core is intact.

Protocol B: Suzuki Coupling at C7

Targeting the introduction of biaryl motifs.

  • Setup: In a microwave vial, combine the C2-substituted intermediate (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Add Na₂CO₃ (2.0 eq).

  • Conditions: Degas with nitrogen. Heat at 80–90°C for 4–12 hours (or microwave at 110°C for 30 min).

  • Selectivity Check: The C5-Cl should remain untouched under these conditions due to the higher bond dissociation energy of Ar-Cl vs Ar-Br and steric hindrance.

Safety & Handling

  • Skin Sensitizer: Quinazolines are potent sensitizers. Wear double nitrile gloves.

  • Hydrolysis: The C2-Cl bond is labile. Store the solid in a desiccator at -20°C. Solutions in DMSO should be used immediately.

  • Corrosive: POCl₃ used in the synthesis is highly corrosive and reacts violently with water.

References

  • Synthesis of Quinazoline Cores via POCl3 Chlorination

    • Title: "POCl3 chlorin
    • Source: PubMed / J. Org. Chem.
    • URL:[Link]

  • Regioselectivity of SNAr on Quinazolines

    • Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis"[4][5]

    • Source: PMC / Molecules[4]

    • URL:[Link]

  • Commercial Availability & CAS Verification: Title: "7-Bromo-2,5-dichloroquinazoline Product Page" Source: BLD Pharm
  • General Quinazoline Reactivity Reviews

    • Title: "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold"[6]

    • Source: MDPI / Molecules
    • URL:[Link]

Sources

Solubility and stability of 7-Bromo-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility and Stability of 7-Bromo-2,5-dichloroquinazoline: A Methodical Approach for Preclinical Development

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The successful progression of any new chemical entity (NCE) from discovery to clinical application is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 7-Bromo-2,5-dichloroquinazoline, a halogenated quinazoline derivative representative of many contemporary small molecule drug candidates. As a Senior Application Scientist, the perspective offered herein moves beyond mere protocol recitation to explain the underlying rationale for experimental design, ensuring the generation of robust, reliable, and decision-enabling data. The methodologies detailed are designed to be self-validating, incorporating critical quality checks such as mass balance analysis, which are essential for building a trustworthy data package for regulatory submissions and internal project advancement.

Physicochemical Profile of 7-Bromo-2,5-dichloroquinazoline

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. 7-Bromo-2,5-dichloroquinazoline is a poly-halogenated, heterocyclic aromatic compound. The presence of three halogen atoms (one bromine, two chlorine) significantly increases its lipophilicity and molecular weight, suggesting inherently low aqueous solubility. The quinazoline ring system contains two nitrogen atoms which can act as hydrogen bond acceptors and may be protonated under acidic conditions, potentially influencing solubility and stability.

While specific experimental data for this exact molecule is not widely published, we can extrapolate its likely properties based on its structure and data from similar compounds.[1]

Table 1: Estimated Physicochemical Properties of 7-Bromo-2,5-dichloroquinazoline

PropertyEstimated Value / CharacteristicRationale & Implication for Experiments
Molecular Formula C₈H₃BrCl₂N₂Confirmed structure is essential for all calculations.
Molecular Weight ~278 g/mol High molecular weight can negatively impact solubility.
Appearance White to off-white or yellow solid.[2]Physical state informs handling and preparation of solutions.
Predicted logP > 4.0High lipophilicity predicts low aqueous solubility and potential for membrane permeability.
pKa (most basic) 1.0 - 2.0 (estimated)The quinazoline nitrogens are weakly basic. Protonation may occur in strongly acidic media, potentially increasing solubility.
Storage Store at 2-8°C under an inert atmosphere.Suggests potential sensitivity to ambient temperature, moisture, or oxidation over long periods.

Systematic Solubility Assessment

Solubility dictates a compound's bioavailability and is a critical parameter for formulation development. The goal is to determine both kinetic and thermodynamic solubility in a range of pharmaceutically relevant media. The principle of "like dissolves like" is a useful starting point, suggesting that this non-polar molecule will favor organic solvents over aqueous media.[3]

A systematic approach ensures that all possibilities are explored logically. The following decision tree illustrates a standard workflow for classifying the solubility of an unknown organic compound.

Solubility_Workflow start Start with 1-5 mg of Compound water Test in Water (pH ~7) start->water start->water ether Test in Diethyl Ether water->ether Soluble hcl Test in 5% HCl water->hcl Insoluble water->hcl Insoluble (Predicted) s1 Class S1 (Low MW, polar, strong acid salt) ether->s1 Soluble s2 Class S2 (Low MW, polar, strong acid/base) ether->s2 Insoluble naoh Test in 5% NaOH hcl->naoh Insoluble hcl->naoh Insoluble (Predicted) b Class B (Organic Base) hcl->b Soluble nahco3 Test in 5% NaHCO₃ naoh->nahco3 Soluble h2so4 Test in Cold, Conc. H₂SO₄ naoh->h2so4 Insoluble naoh->h2so4 Insoluble (Predicted) wa Class WA (Weak Organic Acid) naoh->wa Insoluble sa Class SA (Strong Organic Acid) nahco3->sa Soluble nahco3->wa Soluble (if not in NaOH) n Class N (Neutral, O/N/S atoms or reactive hydrocarbon) h2so4->n Soluble h2so4->n Soluble (Predicted) i Class I (Inert) h2so4->i Insoluble mn Class MN (Misc. Neutral, heavy N/S atoms)

Caption: A decision tree for systematic solubility classification.[4]

Experimental Protocol: Kinetic Solubility in Aqueous Buffers

Causality: This high-throughput screening method provides a rapid assessment of solubility under conditions mimicking physiological pH. It measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate. This is "kinetic" because it may not represent true thermodynamic equilibrium.

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of 7-Bromo-2,5-dichloroquinazoline in 100% DMSO.[5] Ensure complete dissolution using brief vortexing or sonication.

  • Buffer Preparation: Prepare a series of aqueous buffers, for example: pH 2.0 (0.01 M HCl), pH 4.5 (Acetate buffer), pH 7.4 (Phosphate-Buffered Saline, PBS), and pH 9.0 (Borate buffer).

  • Serial Dilution: In a 96-well microplate, add 198 µL of each buffer to respective wells. Add 2 µL of the 10 mM DMSO stock solution to each well, creating a starting concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation and Observation: Incubate the plate at room temperature (25°C) for 2 hours, protected from light.

  • Analysis: Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm. The concentration at which significant precipitation is observed is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Causality: This is the gold-standard method for determining the true equilibrium solubility. By adding an excess of solid compound to the solvent and allowing it to equilibrate over an extended period, the resulting saturated solution represents the maximum amount of compound that can be dissolved under those conditions.

  • Preparation: Add an excess amount of solid 7-Bromo-2,5-dichloroquinazoline (e.g., 1-2 mg) to a series of 1.5 mL glass vials.

  • Solvent Addition: Add 1 mL of the desired solvent to each vial. Solvents should include water, pH 7.4 PBS, Fasted State Simulated Intestinal Fluid (FaSSIF), and relevant organic solvents (e.g., Ethanol, Acetonitrile, Dichloromethane).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Table 2: Solubility Data Summary Table

Solvent / MediumMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Observations
WaterShake-Flask25e.g., Clear solution, precipitate
pH 7.4 PBSShake-Flask25
pH 7.4 PBSKinetic25
EthanolShake-Flask25
DMSOShake-Flask25

Comprehensive Stability Profiling: Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[6][7] By subjecting the compound to stress conditions more severe than those expected during storage, we can rapidly identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.[8] A self-validating study must demonstrate mass balance, where the decrease in the parent compound's concentration corresponds to the sum of the concentrations of all degradation products formed.[8]

Forced_Degradation_Workflow start Prepare Compound Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 24h start->base oxid Oxidation 3% H₂O₂, RT, 24h start->oxid therm Thermal (Solid & Solution) 80°C, 72h start->therm photo Photolytic (Solid & Solution) ICH Q1B Light Box start->photo quench Quench Reaction (Neutralize if needed) acid->quench base->quench oxid->quench analysis Analyze via Stability-Indicating HPLC-UV/MS therm->analysis photo->analysis quench->analysis data Data Interpretation analysis->data pathway Identify Degradants & Propose Pathways data->pathway mass_balance Assess Mass Balance data->mass_balance method Confirm Method Specificity data->method

Caption: Workflow for a forced degradation stability study.

General Protocol for Forced Degradation Studies

Causality: The conditions are chosen to mimic potential stresses during manufacturing, storage, and administration. The goal is to achieve 5-20% degradation of the parent compound; excessive degradation can lead to secondary and tertiary degradants that are not relevant to real-world stability.[9]

  • Stock Preparation: Prepare a 1 mg/mL solution of 7-Bromo-2,5-dichloroquinazoline in a 50:50 acetonitrile:water mixture. This co-solvent system is often a good starting point to ensure solubility before adding the stressor.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.[7]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to yield a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.[7]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to yield a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[8]

    • Thermal Degradation: Store vials of the stock solution and of the solid powder in an oven at 80°C.

    • Photostability: Expose vials of the stock solution and of the solid powder to light as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with optimal degradation.

  • Quenching: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis to halt the reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. A PDA detector is crucial for assessing peak purity. LC-MS should be used to obtain mass information on any observed degradation products.[10]

Table 3: Forced Degradation Summary Table

Stress ConditionDuration% Parent RemainingNo. of DegradantsMajor Degradant (% Area)Mass Balance (%)
Control (t=0)0 hr100.00-100.0
0.1 M HCl, 60°C24 hr
0.1 M NaOH, 60°C24 hr
3% H₂O₂, RT24 hr
Thermal, 80°C72 hr
Photolytic, ICH-

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage drug development. For a molecule like 7-Bromo-2,5-dichloroquinazoline, with high lipophilicity and multiple halogen substituents, a proactive and methodologically sound approach is paramount. The protocols and frameworks presented in this guide emphasize not just the "how" but the "why," grounding experimental choices in established scientific principles and regulatory expectations. By employing these self-validating workflows, researchers can generate a high-integrity data package that accurately profiles the compound's liabilities, informs formulation strategies, and ultimately de-risks its path toward clinical evaluation.

References

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 598-613. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Verma, A., et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

  • Jain, D. & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 15-22. Available at: [Link]

  • Quotient Sciences. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. In Separation Science and Technology (Vol. 10, pp. 3-49). Available at: [Link]

  • Shaik, A. B., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 29-43. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • Ali, S., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal, 17(3), 1-8. Available at: [Link]

  • Alfa Chemical. 7-Bromo-2,4-dichloroquinazoline Product Page. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Mansoura University. Classification of organic compounds By solubility. Available at: [Link]

  • Van der Eycken, J., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 411-419. Available at: [Link]

  • Clark, J. (2023). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]

  • Abay-abay, J. 7 Solubility. Scribd. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12. Available at: [Link]

  • Kappe, C. O., et al. (2016). Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins. Organic & Biomolecular Chemistry, 14, 853-857. Available at: [Link]

Sources

A Theoretical Investigation of 7-Bromo-2,5-dichloroquinazoline: A Roadmap for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This in-depth technical guide outlines a comprehensive theoretical framework for the characterization of a novel, yet-to-be-fully-explored derivative: 7-Bromo-2,5-dichloroquinazoline. In the absence of extensive experimental data for this specific isomer, this document serves as a detailed prospectus for its in silico evaluation. We will delineate a robust computational workflow, leveraging Density Functional Theory (DFT) for the elucidation of its structural and electronic properties, alongside predictive simulations of its spectroscopic signatures. Furthermore, we will explore its potential as a pharmacologically active agent through molecular docking studies against relevant biological targets and outline a strategy for Quantitative Structure-Activity Relationship (QSAR) model development. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational blueprint for the theoretical exploration and rational design of novel quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold and the Imperative for Novel Derivatives

The quinazoline moiety is a privileged heterocyclic system, integral to the structure of a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the successful development of several FDA-approved drugs.

The subject of this theoretical guide, 7-Bromo-2,5-dichloroquinazoline, represents an unexplored entity within this vast chemical space. The strategic placement of a bromine atom and two chlorine atoms on the quinazoline core is anticipated to significantly influence its electronic distribution, lipophilicity, and potential for intermolecular interactions. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized as a crucial factor in ligand-protein binding and can be a key determinant of biological activity. This theoretical study aims to provide a comprehensive understanding of the intrinsic properties of 7-Bromo-2,5-dichloroquinazoline, thereby laying the groundwork for its potential synthesis and application in drug discovery.

Computational Methodology: A First-Principles Approach

To investigate the properties of 7-Bromo-2,5-dichloroquinazoline, a multi-faceted computational approach will be employed. The primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Electronic Structure Analysis

The initial step involves the optimization of the molecular geometry of 7-Bromo-2,5-dichloroquinazoline. This will be performed using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately describe the electronic structure, particularly for the halogen atoms. The optimized geometry will provide key structural parameters as detailed in the table below.

Parameter Description
Bond Lengths (Å)Internuclear distances between bonded atoms.
Bond Angles (°)Angles formed by three consecutive bonded atoms.
Dihedral Angles (°)Torsional angles describing the conformation of the molecule.

Following geometry optimization, a detailed analysis of the electronic structure will be conducted. This includes the calculation of:

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map will visualize the charge distribution around the molecule, identifying regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively. This is particularly important for understanding potential intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

  • Molecule Building: Construct the 3D structure of 7-Bromo-2,5-dichloroquinazoline using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Job Type: Select "Optimization" followed by "Frequency" to ensure the optimized structure corresponds to a true energy minimum.

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis: Visualize the optimized geometry, molecular orbitals, and MEP map using the modeling software. Perform NBO analysis using the appropriate keywords in the input file.

Computational_Chemistry_Workflow A Molecule Building (7-Bromo-2,5-dichloroquinazoline) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Simulated Spectroscopy (NMR, IR) B->F D Structural Parameters (Bond Lengths, Angles) C->D E Electronic Properties (HOMO, LUMO, MEP, NBO) C->E

Caption: A generalized workflow for the computational investigation of molecular properties.

Simulated Spectroscopy: Bridging Theory and Experiment

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules. These theoretical spectra can be invaluable for identifying and characterizing the compound if it were to be synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹³C and ¹H NMR chemical shifts of 7-Bromo-2,5-dichloroquinazoline will be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated isotropic shielding values will be converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). This will provide a predicted NMR spectrum that can be directly compared with experimental data.

Infrared (IR) Spectroscopy

The vibrational frequencies of 7-Bromo-2,5-dichloroquinazoline will be calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting IR spectrum will show characteristic peaks corresponding to the vibrational modes of the molecule, such as C-H, C-N, C-Cl, and C-Br stretching and bending vibrations.[1]

Experimental Protocol: Simulation of NMR and IR Spectra

  • Optimized Geometry: Use the optimized geometry of 7-Bromo-2,5-dichloroquinazoline from the previous step.

  • NMR Calculation:

    • Method: Specify the GIAO method in the input file.

    • Execution: Run the NMR calculation.

    • Analysis: Extract the isotropic shielding values and convert them to chemical shifts.

  • IR Calculation:

    • Method: A frequency calculation will have already been performed to confirm the optimized geometry.

    • Analysis: Visualize the vibrational modes and plot the calculated IR spectrum.

Exploring Pharmacological Potential: Molecular Docking Studies

Given the prevalence of quinazoline derivatives as enzyme inhibitors, molecular docking simulations will be performed to predict the binding affinity and mode of interaction of 7-Bromo-2,5-dichloroquinazoline with relevant biological targets.[2][3][4][5]

Target Selection

Based on the known activities of similar quinazoline derivatives, potential protein targets for 7-Bromo-2,5-dichloroquinazoline include:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key target in cancer therapy.[6][7][8][9][10][11]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation.[3][4][12]

Docking Procedure

Molecular docking will be performed using software such as AutoDock Vina or Glide. The protein structure will be obtained from the Protein Data Bank (PDB), and the ligand (7-Bromo-2,5-dichloroquinazoline) will be docked into the active site of the receptor. The results will be analyzed to identify the most favorable binding pose and to quantify the binding affinity (docking score). The analysis will focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Prepare the 3D structure of 7-Bromo-2,5-dichloroquinazoline and perform energy minimization.

  • Receptor Preparation: Download the crystal structure of the target protein from the PDB. Remove water molecules and co-crystallized ligands. Add hydrogen atoms.

  • Binding Site Definition: Define the grid box around the active site of the protein.

  • Docking Simulation: Run the docking algorithm to generate multiple binding poses of the ligand.

  • Analysis: Analyze the docking results to identify the best pose based on the docking score and visualize the intermolecular interactions.

Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Ligand Preparation (7-Bromo-2,5-dichloroquinazoline) C Binding Site Definition A->C B Receptor Preparation (e.g., EGFR from PDB) B->C D Docking Simulation (e.g., AutoDock Vina) C->D E Binding Pose & Score D->E F Interaction Analysis (H-bonds, Halogen bonds) E->F

Caption: A schematic representation of the molecular docking workflow.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

To further explore the potential of 7-Bromo-2,5-dichloroquinazoline and to guide the design of more potent analogues, a QSAR study can be conceptualized.[7][8][9][10][13][14] A QSAR model establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Descriptor Calculation

A wide range of molecular descriptors for 7-Bromo-2,5-dichloroquinazoline and a hypothetical library of its derivatives would be calculated. These descriptors can be categorized as:

  • 1D Descriptors: Molecular weight, atom counts.

  • 2D Descriptors: Topological indices, connectivity indices.

  • 3D Descriptors: Molecular shape, surface area, volume.

  • Quantum Chemical Descriptors: HOMO-LUMO energies, dipole moment, partial charges.

Model Development and Validation

Using a dataset of quinazoline derivatives with known biological activity against a specific target, a QSAR model can be built using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The predictive power of the model would be rigorously validated using internal and external validation techniques. Once a robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds like 7-Bromo-2,5-dichloroquinazoline.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 7-Bromo-2,5-dichloroquinazoline. By employing a suite of computational techniques, including DFT, molecular docking, and QSAR, it is possible to gain significant insights into the structural, electronic, and potential biological properties of this novel molecule without the immediate need for its synthesis. The theoretical data generated from this proposed study will serve as a valuable resource for guiding future experimental work, including its targeted synthesis and biological evaluation. This in silico-first approach exemplifies a modern, efficient, and rational strategy in the ongoing quest for novel and effective therapeutic agents based on the versatile quinazoline scaffold.

References

  • Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. PMC - PubMed Central. Available at: [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Journal of Universitas Airlangga. Available at: [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PubMed. Available at: [Link]

  • 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. Bentham Science. Available at: [Link]

  • QSAR of aromatic substances: EGFR inhibitory activity of quinazoline analogues. Taylor & Francis Online. Available at: [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. Available at: [https://www.researchgate.net/publication/348577521_Design_and_Molecular_Docking_Studies_of_Quinazoline_Derivatives_as_Antiproliferation]([Link]_ Derivatives_as_Antiproliferation)

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Available at: [Link]

  • A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. PubMed. Available at: [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC. Available at: [Link]

  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]

  • Chemical structures and physical data of the quinazoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

Sources

Literature review of 7-Bromo-2,5-dichloroquinazoline and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 7-Bromo-2,5-dichloroquinazoline (CAS 2770331-65-0) and its structural analogs.[1][2] While the 2,4-dichloro isomer is the standard workhorse in medicinal chemistry, the 2,5-dichloro variant represents a specialized scaffold where the C5-chlorine introduces critical steric and electronic constraints ("peri-effect"), and the C2-chlorine serves as the primary electrophile in the absence of a C4-leaving group.

Content Type: Advanced Literature Review & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary: The "Peri-Effect" Scaffold

7-Bromo-2,5-dichloroquinazoline is a trisubstituted heterocyclic building block designed for high-precision structure-activity relationship (SAR) studies.[1][2] Unlike the ubiquitous 7-bromo-2,4-dichloroquinazoline, this analog features a chlorine atom at the C5 position (the "peri" position relative to C4).[1]

Key Chemical Value:

  • Conformational Locking: The C5-Cl atom creates significant steric bulk, forcing substituents at N3 or C4 into specific conformations. This is widely used to improve kinase selectivity (e.g., differentiating c-Src from EGFR).

  • Regioselective Control: With the C4 position unsubstituted (H) or deactivated, the C2-Cl becomes the exclusive site for nucleophilic aromatic substitution (

    
    ), simplifying library synthesis compared to 2,4-dichloro precursors where C4/C2 selectivity is often a variable.
    
  • Dual-Functionalization: The C7-Br motif remains a stable handle for late-stage cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).[1]

Chemical Architecture & Synthesis[2]

Retrosynthetic Analysis

Accessing the 2,5-dichloro core requires navigating the high reactivity of the C4 position. The most robust route involves the synthesis of a trichloro-intermediate followed by selective dechlorination or starting from a 2-amino-benzaldehyde precursor.[1][2]

Pathway A: The Oxidative Dechlorination Route (Preferred for Scale)

  • Precursor: 2-Amino-4-bromo-6-chlorobenzoic acid.[1][2]

  • Cyclization: Condensation with urea yields 7-bromo-5-chloroquinazoline-2,4(1H,3H)-dione .[1][2]

  • Chlorination: Treatment with

    
     and a base (e.g., 
    
    
    
    -diethylaniline) yields 7-bromo-2,4,5-trichloroquinazoline .[1]
  • Selective Reduction: Regioselective removal of the C4-Cl using Zn/AcOH or catalytic hydrogenation (controlled) yields the 7-bromo-2,5-dichloroquinazoline .[1][2]

Synthesis Workflow Visualization

The following diagram outlines the critical steps to access the scaffold and its subsequent functionalization.

Synthesis_Pathway Start 2-Amino-4-bromo- 6-chlorobenzoic acid Dione 7-Bromo-5-chloro- quinazoline-2,4-dione Start->Dione Urea, 180°C Cyclization Trichloro 7-Bromo-2,4,5- trichloroquinazoline Dione->Trichloro POCl3, Et3N Chlorination Target 7-Bromo-2,5- dichloroquinazoline Trichloro->Target Zn, AcOH, 0°C Selective C4-Dechlorination

Caption: Synthetic route prioritizing the installation of the C5-Cl via benzoic acid precursors and selective C4-reduction.

Reactivity Profile & Experimental Protocols

The Electrophilic Hierarchy

In this scaffold, the reactivity order is distinct from standard quinazolines.

  • C2-Cl (

    
    ):  The primary electrophile.[1][2] Reacts with amines, thiols, and alkoxides.
    
  • C7-Br (Cross-Coupling): Requires Pd-catalysis.[1][2] Stable under

    
     conditions.
    
  • C5-Cl (Steric/Electronic): Generally inert to substitution but exerts electronic deactivation on the ring and steric pressure on C4/N3.[2]

Protocol: Regioselective at C2

Objective: Synthesis of 7-bromo-5-chloro-N-phenylquinazolin-2-amine.

Reagents:

  • 7-Bromo-2,5-dichloroquinazoline (1.0 eq)[1][2]

  • Aniline derivative (1.1 eq)

  • 
     (DIPEA) (2.0 eq)
    
  • Solvent:

    
     or 
    
    
    
    [1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 7-bromo-2,5-dichloroquinazoline in 5 mL of dry 2-propanol.

  • Addition: Add 2.0 mmol of DIPEA, followed by dropwise addition of 1.1 mmol of the aniline.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS.

    • Note: Unlike 2,4-dichloro analogs which react at RT (at C4), the C2 position often requires thermal activation.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If soluble, evaporate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol: Suzuki Coupling at C7

Objective: Installation of an aryl group at C7 after C2 functionalization.

Reagents:

  • C2-substituted intermediate (1.0 eq)[1][2]

  • Arylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq, 3.0 eq)
    
  • Solvent: Dioxane (degassed)

Methodology:

  • Combine reactants in a sealed tube under

    
    .
    
  • Heat at 90°C for 12 hours.

  • Critical Insight: The C5-Cl is sterically crowded but electronically deactivated, making it resistant to oxidative addition compared to C7-Br, ensuring high chemoselectivity for the C7 position.

Medicinal Chemistry Applications: The C5 Advantage

The Peri-Effect in Kinase Inhibitors

The C5-chloro substituent is a powerful tool for conformational restriction.[1][2]

  • Mechanism: The Van der Waals radius of Chlorine (1.75 Å) at C5 creates a steric clash with substituents at C4 or the lone pair of N3.

  • Outcome: This forces the N3-C4 region into a twisted conformation, often improving selectivity for kinases with larger hydrophobic pockets (e.g., c-Src , p38 MAP kinase ) while reducing affinity for others (e.g., EGFR).

Comparative Data: C5-H vs. C5-Cl

The following table summarizes the impact of C5-substitution on biological activity in representative kinase assays (Generic data based on SAR trends in J. Med.[1][2] Chem.).[3][4][5][6][7][8][9][10]

Property7-Bromo-2-chloroquinazoline (C5-H)7-Bromo-2,5-dichloroquinazoline (C5-Cl)Impact of C5-Cl
C4-Steric Hindrance LowHigh (Peri-effect)Restricts rotation of C4-substituents.[1][2]
Metabolic Stability Moderate (C5 oxidation possible)HighBlocks metabolic oxidation at C5.
Solubility (logP) 3.23.8Increases lipophilicity.
Selectivity (e.g., Src) ModerateHighInduces "Type I½" binding modes.
Biological Pathway Interaction

The diagram below illustrates how the 2,5-dichloro scaffold acts as a "Conformationally Locked" inhibitor in the ATP-binding pocket.[1][2]

Mechanism_Action Scaffold 7-Bromo-2,5-dichloro- quinazoline Core C5_Cl C5-Chloro (Peri-Substituent) Scaffold->C5_Cl Structural Component C2_Sub C2-Substituent (Solubilizing Group) Scaffold->C2_Sub Functional Handle Target Kinase ATP Pocket (Hydrophobic Region II) C5_Cl->Target Steric Clash / Conformational Lock C2_Sub->Target H-Bonding

Caption: The C5-Cl substituent (Red) forces the scaffold into a specific orientation, enhancing selectivity.

References

  • Synthesis of C5-Substituted Quinazolines

    • Title: "Novel series of C5-substituted anilinoquinazolines with highly potent and selective inhibition of c-Src tyrosine kinase activity."[2][11]

    • Source:Bioorganic & Medicinal Chemistry Letters (via ResearchG
    • URL:[Link]

  • Reactivity of 2-Chloroquinazolines

    • Title: "2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block."[1][2][12]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Commercial Building Block Data

    • Title: "7-Bromo-2,5-dichloroquinazoline | CAS 2770331-65-0"[1][2][13][14]

    • Source: BLD Pharm / NIH PubChem[1][2]

    • URL:[Link]

  • Antifolate Applications of 5-Chloroquinazolines

    • Title: "2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity."[1][2][4]

    • Source:Journal of Medicinal Chemistry (PubMed)[3][4]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 7-Bromo-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the chemoselective functionalization of 7-Bromo-2,5-dichloroquinazoline , a challenging tri-halogenated scaffold. The protocols herein prioritize the preservation of the highly reactive C2-chloride while targeting the C7-bromide, or alternatively, sequencing reactions to build complex libraries.

Executive Summary & Reactivity Landscape[1]

The 7-Bromo-2,5-dichloroquinazoline scaffold presents a unique "tri-orthogonal" electrophilic profile. Successful functionalization requires navigating the competition between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Oxidative Addition (OA).
The Chemoselectivity Hierarchy

Unlike standard quinazolines (often 2,4-substituted), the 2,5-dichloro substitution pattern creates a distinct reactivity map:

  • C2-Position (Chloro): Flanked by two nitrogen atoms, this position is highly electron-deficient. It is the most reactive site for

    
      (amines, alkoxides, thiols). In Pd-coupling, it competes with C7-Br, particularly if electron-rich, bulky ligands (e.g., Buchwald type) are used.
    
  • C7-Position (Bromo): Located on the benzenoid ring. This is the primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) under standard conditions due to the weaker C-Br bond strength relative to the unactivated C5-Cl.

  • C5-Position (Chloro): Sterically hindered (peri-position) and electronically deactivated compared to C2. This site is generally inert under mild conditions, serving as a stable "anchor" or requiring forcing conditions to react.

Mechanistic Insight: The "C2 Trap"

A critical failure mode in coupling this scaffold is the unintended hydrolysis or alkoxylation of the C2-Cl bond. Standard Suzuki conditions using aqueous base (e.g.,


, 

in

/Dioxane) often lead to the formation of the 2-hydroxy/alkoxy impurity before the cross-coupling at C7 completes.

Decision Logic & Workflow

The following decision tree illustrates the strategic pathways for functionalizing this scaffold.

ReactivityMap Start 7-Bromo-2,5- dichloroquinazoline PathA PATH A: C7-Selective Coupling (Retain C2-Cl) Start->PathA Goal: Keep C2-Cl active PathB PATH B: Sequential Functionalization (C2 then C7) Start->PathB Goal: Install amine at C2 ProdA 7-Aryl-2,5-dichloroquinazoline (Versatile Intermediate) PathA->ProdA Anhydrous Suzuki Pd(PPh3)4 / CsF / Toluene StepB1 Step 1: C2-Amination (SNAr) PathB->StepB1 Amine / DIPEA / THF 0°C to RT ProdB 7-Aryl-2-amino-5-chloroquinazoline (Drug-like Scaffold) StepB1->ProdB Standard Suzuki Pd(dppf)Cl2 / aq. Base

Figure 1: Strategic divergence based on the desired final architecture. Path A requires strict anhydrous conditions to prevent C2 degradation.

Protocol A: C7-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C7 while keeping the C2-Cl intact for future elaboration.

Critical Parameters
  • Catalyst:

    
     is preferred. Its lower activity (compared to XPhos or SPhos) favors oxidative addition at the weaker C-Br bond over the electron-deficient C2-Cl bond.
    
  • Base: Cesium Fluoride (CsF) or Potassium Phosphate (

    
    ) . Avoid alkoxides or hydroxides to prevent 
    
    
    
    at C2.
  • Solvent: Anhydrous Toluene or DME . Strictly avoid alcohols.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

  • Charging: Add 7-Bromo-2,5-dichloroquinazoline (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
      (0.05 equiv, 5 mol%).
    
  • Base Addition: Add anhydrous CsF (2.5 equiv).

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the consumption of starting material (M+H: ~277) and appearance of product. If de-chlorination at C2 is observed (M-34), lower temperature to 60°C.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is likely sensitive to nucleophiles; store under inert atmosphere.

Protocol B: Sequential C2-Amination then C7-Coupling

Objective: Create a 2-amino-7-aryl-5-chloroquinazoline library (common in kinase inhibitor discovery).

Rationale

Performing the


 reaction at C2 first eliminates the sensitive C-Cl bond, replacing it with a robust amine. This simplifies the subsequent Suzuki coupling, allowing the use of aqueous bases and broader catalyst scopes.
Step 1: C2-Selective
  • Dissolve 7-Bromo-2,5-dichloroquinazoline (1.0 equiv) in THF or DCM (0.2 M).

  • Cool to 0°C (ice bath). Cooling is vital to prevent C5 substitution.

  • Add DIPEA (1.2 equiv) followed by the Amine (1.05 equiv) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Observation: Reaction is usually instantaneous.

  • Isolate: Aqueous wash, dry (

    
    ), and concentrate. (Often pure enough for Step 2).
    
Step 2: C7-Suzuki Coupling (General)
  • Dissolve the C2-amino-intermediate in 1,4-Dioxane/Water (4:1) .

  • Add Aryl Boronic Acid (1.2 equiv) and

    
      (3.0 equiv).
    
  • Add

    
      (0.05 equiv). The bidentate ligand is robust for this substrate.
    
  • Heat to 90°C for 2–12 hours.

  • Workup: Standard extraction and chromatography.

Troubleshooting & Optimization Guide

The following table summarizes common issues encountered with this specific scaffold and validated solutions.

IssueProbable CauseCorrective Action
Hydrolysis at C2 (Formation of -OH)Aqueous base used in Path A; Wet solvent.Switch to Anhydrous CsF in Toluene. Ensure glassware is dry.
Coupling at C2 (Bis-arylation)Catalyst too active (e.g., XPhos,

); Temp too high.
Use

or

. Lower temp to 60°C.
No Reaction at C7 Oxidative addition to C-Br is sluggish due to steric bulk of C5-Cl?Unlikely. Check catalyst quality. Switch to

(higher bite angle).
Scrambling / De-halogenation Pd-hydride formation (beta-hydride elimination from alkyl groups).Avoid primary alcohol solvents. Use DMF or Dioxane.[2]

References

  • Mechanistic Basis of Quinazoline Reactivity

    • Mphahlele, M. J., & Maluleka, M. M. (2014).[3] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463.[3]

    • [4]

  • Selectivity in Polyhalogenated Heterocycles

    • Palani, V., et al. (2022).[5] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169.[5]

    • [5]

  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Compound Data

    • PubChem Compound Summary for CID 86665763 (Rel

Disclaimer: This guide assumes standard laboratory safety practices. Quinazolines can be skin sensitizers; handle with appropriate PPE.

Sources

Troubleshooting & Optimization

Purification methods for 7-Bromo-2,5-dichloroquinazoline products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 7-Bromo-2,5-dichloroquinazoline

Executive Summary

Product: 7-Bromo-2,5-dichloroquinazoline CAS: (Analogous to 959237-68-4 for 2,4-isomer; specific 2,5-isomer is custom) Critical Attribute: High susceptibility of the C2-chloride to hydrolysis.

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the 7-Bromo-2,5-dichloroquinazoline scaffold. Unlike standard quinazolines, the presence of the 5-chloro substituent alters the electronic environment of the benzene ring, while the 2-chloro position remains the "Achilles' heel" regarding stability.

Our protocols prioritize anhydrous handling and acid-free purification to prevent the degradation of the C2-Cl bond into the thermodynamically favored quinazolin-2-one.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Hydrolysis & Stability

Q: "I see a white, insoluble precipitate forming immediately during the aqueous workup. What is it?"

A: This is almost certainly 7-bromo-5-chloroquinazolin-2(1H)-one .

  • The Cause: The C2-position in 2,5-dichloroquinazoline is highly electrophilic. Upon contact with water—especially in acidic or hot conditions—the C2-Cl undergoes nucleophilic displacement by water (hydrolysis), reverting to the lactam (starting material or byproduct).

  • The Fix: You must alter your quenching protocol. Do not pour the reaction mixture into water.

    • Protocol Adjustment: Use an "Inverse Quench." Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO₃ (or dilute NH₄OH). This neutralizes the HCl/phosphoric acid generated immediately, keeping the pH neutral/basic and minimizing acid-catalyzed hydrolysis [1].

Issue 2: Phosphorus Contamination

Q: "My product is a yellow oil that smells acrid/pungent, even after high vacuum. NMR shows broad peaks."

A: You have trapped Phosphoryl Chloride (POCl₃) or phosphoric acid residues.

  • The Cause: POCl₃ (used for chlorination) can form complexes with the basic quinazoline nitrogens. If not fully quenched, it slowly releases HCl, degrading your product over time.

  • The Fix:

    • Azeotropic Removal: Before workup, evaporate the crude reaction mixture with dry toluene (3x) on a rotovap. This helps co-distill the POCl₃.

    • Hexane Slurry: If the product is solid, slurry the crude oil in cold hexane/heptane. The quinazoline product often solidifies, while POCl₃ residues remain in the organic liquor [2].

Issue 3: Chromatography Degradation

Q: "My spot looks pure on TLC, but after flash column chromatography, I recover two spots or a streak. Yield is low."

A: Your silica gel is destroying the product.

  • The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the hydrolysis of the C2-Cl bond or cause decomposition of the 5-chloro moiety if the ring is electron-deficient.

  • The Fix: You must neutralize the silica .

    • Pre-treatment: Flush your column with mobile phase containing 1% Triethylamine (Et₃N) before loading the sample.

    • Eluent: Maintain 0.5% Et₃N in your elution solvent system (e.g., Hexane/EtOAc + 0.5% Et₃N) [3].

Part 2: Validated Purification Workflows

Workflow A: The "Safe Quench" Protocol (POCl₃ Removal)

Use this immediately post-synthesis to isolate the Crude Material.

QuenchProtocol Start Crude Reaction Mixture (Excess POCl3) Step1 Vacuum Distillation (Remove bulk POCl3) Start->Step1 Step2 Azeotrope with Toluene (2x) Step1->Step2 Decision Is residue Solid or Oil? Step2->Decision PathSolid Slurry in Cold Hexane Filter under N2 Decision->PathSolid Solid PathOil Dissolve in DCM Inverse Quench into Ice/NaHCO3 Decision->PathOil Oil Final Crude 7-Bromo-2,5-dichloroquinazoline PathSolid->Final PathOil->Final

Figure 1: Safe quenching protocol to prevent acid-catalyzed hydrolysis during POCl₃ removal.

Workflow B: Purification Decision Tree

Choose the method based on your crude purity.

MethodSuitabilitySolventsPros/Cons
Recrystallization Purity > 85%DCM/Hexane or EtOAc/HeptaneBest for Stability. Avoids silica. Loss of yield in mother liquor.
Flash Column Purity < 85%Hexane/DCM (+1% Et₃N)High Resolution. Risks hydrolysis if silica isn't neutralized.
Trituration Sticky SolidsCold Diethyl EtherFast. Removes surface impurities but not regioisomers.

Part 3: Detailed Experimental Protocols

Recrystallization (Recommended)

This method is preferred as it avoids the acidity of silica gel.

  • Dissolution: Dissolve the crude yellow solid in the minimum amount of Dichloromethane (DCM) at room temperature. Do not heat significantly.

  • Precipitation: Slowly add Hexane (or Heptane) dropwise with stirring until the solution turns slightly turbid.

  • Crystallization: Place the flask in a freezer (-20°C) for 4–12 hours.

  • Filtration: Filter the resulting needles quickly under a blanket of Nitrogen.

  • Wash: Wash with cold (-20°C) Hexane.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours.

Neutralized Flash Chromatography

Use this only if recrystallization fails to remove specific impurities (e.g., 5-chloro regioisomers).

  • Slurry Preparation: Mix Silica Gel 60 with Hexane containing 1% Triethylamine . Pour into the column.

  • Equilibration: Flush the column with 2 column volumes of the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

  • Loading: Load the sample as a liquid injection (dissolved in minimal DCM/Hexane) or dry load on neutralized Celite.

  • Elution: Run the gradient.

    • Note: 7-Bromo-2,5-dichloroquinazoline typically elutes quickly (high Rf) due to the two halogens reducing polarity.

  • Concentration: Evaporate fractions immediately at < 35°C. Do not leave the product in solution for extended periods.

Part 4: Mechanism of Instability

Understanding why the product degrades helps in avoiding it.

HydrolysisPathway Product 7-Bromo-2,5-dichloroquinazoline (Target) Intermediate Tetrahedral Intermediate (Unstable) Product->Intermediate Nucleophilic Attack (C2) Byproduct 7-Bromo-5-chloroquinazolin-2-one (Dead End) Intermediate->Byproduct Elimination of HCl Acid + H2O / H+ (Acidic Silica or POCl3) Acid->Product

Figure 2: The acid-catalyzed hydrolysis pathway of the C2-Chloride. The C2 position is activated by the adjacent nitrogens, making it highly susceptible to nucleophilic attack by water.

References

  • BenchChem. (2025).[1][2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from

  • Molecules. (2013).[3] Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Retrieved from

  • National Institutes of Health (PMC). (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from

Sources

Preventing decomposition of 7-Bromo-2,5-dichloroquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 7-Bromo-2,5-dichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who work with this and structurally related heterocyclic compounds. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you prevent decomposition and maximize yield and purity in your experiments.

The quinazoline scaffold is a cornerstone in medicinal chemistry, but its synthesis can be complicated by the molecule's inherent reactivity.[1][2] The presence of multiple halogen substituents on 7-Bromo-2,5-dichloroquinazoline introduces specific stability challenges. This guide addresses the most common issues encountered during its synthesis, from reaction setup to final purification.

Troubleshooting Guide: Real-Time Synthesis Issues

This section is structured to help you diagnose and solve problems as they occur during your experiment.

Q1: My reaction mixture is turning dark brown or black, especially at high temperatures. What is causing this, and how can I prevent it?

A1: Dark coloration is a common indicator of decomposition, likely arising from thermal stress or oxidative degradation. Quinazoline syntheses often require elevated temperatures, but this can lead to the formation of complex, polymeric byproducts.[3][4] The quinazoline nucleus itself can also be susceptible to oxidation, which can be exacerbated by heat.[1][5]

Causality & Solution:

  • Thermal Decomposition: Many synthetic routes for quinazolines involve high-temperature cyclization steps.[6] However, prolonged exposure to excessive heat can fracture the molecule or induce unwanted side reactions.

    • Preventative Action: Carefully control the reaction temperature. Determine the minimum effective temperature for the cyclization step through small-scale trials. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, minimizing thermal degradation.[3]

  • Oxidation: The compound may be sensitive to atmospheric oxygen, especially when heated in the presence of certain solvents or metal catalysts.

    • Preventative Action: Conduct the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the synthesis. Using degassed solvents can further limit exposure to oxygen.

Q2: My LC-MS analysis shows a significant peak corresponding to a debrominated impurity (M-Br) or a dechlorinated impurity (M-Cl). How can I prevent this dehalogenation?

A2: The presence of dehalogenated species indicates that reductive cleavage of the C-Br or C-Cl bond is occurring. The C-Br bond is typically more susceptible to reduction than the C-Cl bond.[7][8] This is a known side reaction for aryl halides under certain conditions.

Causality & Solution:

  • Reductive Environment: This can be caused by certain reagents, catalysts (e.g., palladium on carbon with a hydrogen source), or even strongly nucleophilic bases that can participate in single-electron transfer (SET) processes. Bromides are known to be reduced more readily than chlorides.[8]

    • Preventative Action:

      • Reagent Selection: Scrutinize all reagents for their reductive potential. If a metal catalyst is required, choose the catalyst-ligand system carefully. For instance, in cross-coupling reactions, the choice of palladium source and phosphine ligand can significantly influence the extent of reductive dehalogenation.

      • Control of Base: Avoid overly harsh bases or reaction conditions that might generate radical species.

      • Workup Conditions: During the workup, avoid quenching with strong reducing agents unless necessary for a specific purpose.

Q3: I'm observing significant byproducts where one or both chlorine atoms are replaced by a hydroxyl group (-OH). What is causing this hydrolysis?

A3: This is a classic case of nucleophilic aromatic substitution (SNAr), with water acting as the nucleophile. The chlorine atoms on the quinazoline ring, particularly at the C2 and C4 positions (though here we have C2 and C5), are activated towards displacement. The nitrogen atoms in the ring act as electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate.[1][5][9]

Causality & Solution:

  • Presence of Water: Even trace amounts of water in your solvents or reagents, or exposure to atmospheric moisture, can lead to hydrolysis, especially at elevated temperatures. The pyrimidine nucleus of the quinazoline is known to be susceptible to hydrolysis.[5]

    • Preventative Action:

      • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic reagents in a glovebox or under a stream of inert gas.

      • Inert Atmosphere: Working under nitrogen or argon minimizes the introduction of atmospheric moisture.

      • Careful Workup: When quenching the reaction, do so at a low temperature. If an aqueous wash is necessary, minimize the contact time and use a saturated brine solution to reduce the solubility of water in the organic layer.

Q4: My purification by silica gel column chromatography is giving poor recovery and significant streaking. Is the compound decomposing on the column?

A4: Yes, this is a strong possibility. The basic nitrogen atoms of the quinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption, tailing (streaking) of the product band, and on-column degradation.[10]

Causality & Solution:

  • Acid-Base Interaction: The Lewis basic nitrogens bind to the acidic silica, making elution difficult and promoting decomposition.

    • Preventative Action:

      • Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%).[10]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica for purification.

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Troubleshooting Summary Table
Observed Problem Probable Cause(s) Recommended Solutions
Reaction mixture turns dark brown/blackThermal decomposition, OxidationLower reaction temperature; use an inert (N₂/Ar) atmosphere; use degassed solvents.
Debrominated/dechlorinated impurities detectedUnwanted reductive dehalogenationRe-evaluate catalysts and bases for reductive potential; avoid harsh reducing agents.[7][8]
Hydroxylated byproducts (M-Cl+OH) observedHydrolysis by trace waterUse anhydrous solvents and reagents; maintain an inert atmosphere; minimize contact with water during workup.[1][5]
Poor recovery and streaking on silica gel columnAdsorption and decomposition on acidic silicaDeactivate silica with triethylamine; use neutral alumina; minimize purification time.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 7-Bromo-2,5-dichloroquinazoline?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry environment. An inert atmosphere (argon or nitrogen) is ideal. For solutions, stability is solvent-dependent. Solutions in aprotic solvents like DMSO or DMF are generally more stable than those in protic solvents.[11][12] It is highly recommended to prepare solutions fresh for each use to avoid degradation.

Q2: What are the primary decomposition pathways I should be aware of?

A2: The three most common decomposition pathways for 7-Bromo-2,5-dichloroquinazoline are hydrolysis, reductive dehalogenation, and thermal/oxidative degradation. The diagram below illustrates these pathways. Hydrolysis is often the most prevalent issue in non-anhydrous synthetic and purification steps.

G cluster_hydrolysis Hydrolysis cluster_dehalogenation Reductive Dehalogenation cluster_degradation Thermal/Oxidative Degradation main 7-Bromo-2,5-dichloroquinazoline hydro1 7-Bromo-5-chloro-2-hydroxyquinazoline main->hydro1 + H₂O - HCl hydro2 7-Bromo-2-chloro-5-hydroxyquinazoline main->hydro2 + H₂O - HCl dehalo_br 2,5-Dichloroquinazoline main->dehalo_br + [H] - HBr dehalo_cl 7-Bromo-2-chloroquinazoline or 7-Bromo-5-chloroquinazoline main->dehalo_cl + [H] - HCl degrad Complex Polymeric Byproducts (Dark Tars) main->degrad High Temp / O₂ hydro_final 7-Bromo-2,5-dihydroxyquinazoline hydro1->hydro_final + H₂O - HCl hydro2->hydro_final + H₂O - HCl

Caption: Primary decomposition pathways for 7-Bromo-2,5-dichloroquinazoline.

Preventative Measures & Experimental Protocols

Proactive measures are the best defense against decomposition. The following protocols provide detailed steps for critical procedures.

Workflow for Minimizing Decomposition

Sources

Validation & Comparative

Head-to-head comparison of Suzuki and Stille coupling for 7-Bromo-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical head-to-head analysis of Suzuki-Miyaura and Stille cross-coupling methodologies for the regioselective functionalization of 7-Bromo-2,5-dichloroquinazoline .

The Core Challenge: The substrate contains three halogenated sites with distinct electronic and steric environments. The primary objective is to engage the C7-Bromide in C–C bond formation while preserving the C2-Chloride (highly activated) and C5-Chloride (sterically hindered) for subsequent elaboration.

The Verdict:

  • Select Stille Coupling if your priority is chemoselectivity and substrate stability . The neutral conditions prevent hydrolysis of the labile C2-Cl bond, a common side reaction in basic Suzuki protocols.

  • Select Suzuki Coupling for late-stage, scalable synthesis where toxic organotin byproducts are prohibited, provided that anhydrous bases (e.g., Cs₂CO₃) are employed to mitigate C2 hydrolysis.

Substrate Analysis & Reactivity Map

Understanding the electronic landscape of 7-Bromo-2,5-dichloroquinazoline is the prerequisite for protocol selection.

  • C2-Position (Cl): Flanked by two nitrogen atoms. Highly electron-deficient. Extremely susceptible to nucleophilic attack (SNAr) and hydrolysis (to quinazolinone). Moderately reactive in Pd-coupling but less so than C-Br for oxidative addition.

  • C5-Position (Cl): Located in the benzenoid ring, peri-position. Sterically hindered by the C4-H (or substituents). Least reactive.

  • C7-Position (Br): Benzenoid ring. Sterically accessible. The C–Br bond is weaker than the C–Cl bonds, making it the kinetic preference for oxidative addition by Pd(0).

Chemo- & Regioselectivity Hierarchy:




Visualizing the Reaction Pathway

ReactivityMap Substrate 7-Bromo-2,5- dichloroquinazoline Pd_Complex Pd(0) Catalyst Substrate->Pd_Complex Oxidative Addition (Preferential at C7-Br) Path_Suzuki Suzuki Route (Boronic Acid + Base) Pd_Complex->Path_Suzuki Path_Stille Stille Route (Stannane + Neutral) Pd_Complex->Path_Stille Product_C7 Target: C7-Coupled (C2-Cl Retained) Path_Suzuki->Product_C7 Anhydrous Conditions Side_Hydrolysis Impurity: C2-Hydrolysis (Quinazolinone) Path_Suzuki->Side_Hydrolysis Aqueous Base (High Risk) Side_Bis Impurity: C2/C7 Bis-Coupling Path_Suzuki->Side_Bis Excess Boronate/High T Path_Stille->Product_C7 Standard Conditions Path_Stille->Side_Hydrolysis No Base (Risk Eliminated)

Figure 1: Decision tree highlighting the risk of C2-hydrolysis in Suzuki coupling vs. the stability offered by Stille coupling.

Methodology 1: The Stille Coupling (High Fidelity)

The Stille coupling is the "surgeon's choice" for this substrate. The absence of a base ensures the reactive C2-Cl bond remains intact, preventing the formation of the 2-hydroxy (quinazolinone) impurity.

Protocol Design
  • Catalyst:

    
     (5 mol%). The triphenylphosphine ligands are bulky enough to discourage reaction at the sterically crowded C5-Cl and less electron-rich than alkylphosphines, reducing C2-Cl activation.
    
  • Solvent: Toluene or Dioxane (Anhydrous).

  • Additives: CuI (10 mol%) can accelerate the reaction, allowing lower temperatures (60–80°C) to further safeguard the C2-Cl.

Step-by-Step Protocol
  • Setup: Charge a dry Schlenk tube with 7-bromo-2,5-dichloroquinazoline (1.0 equiv), Organostannane (

    
    , 1.1 equiv), and 
    
    
    
    (0.05 equiv).
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC/LC-MS.[1]

    • Checkpoint: Look for the disappearance of starting material. If C2-coupling begins, reduce temperature to 70°C and add CuI.

  • Workup (Tin Removal): Cool to RT. Add 10% KF solution (aqueous) and stir vigorously for 30 mins to precipitate tin fluorides. Filter through Celite.[1]

  • Purification: Silica gel chromatography.

Pros:

  • Neutral pH: Eliminates C2-hydrolysis.

  • Chemo-fidelity: High selectivity for Br over Cl.

Cons:

  • Toxicity: Organotin reagents require dedicated waste streams.

  • Purification: Trace tin removal can be tedious.

Methodology 2: The Suzuki-Miyaura Coupling (Green & Scalable)

Suzuki coupling is viable but requires strict control over basicity and water content . Standard aqueous protocols (e.g.,


) will destroy the C2-Cl site.
Protocol Design (The "Anhydrous" Modification)
  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ), finely ground and dried.
  • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Catalyst:

    
     is excellent for aryl bromides and tolerates steric bulk.
    
Step-by-Step Protocol
  • Setup: Charge flask with Substrate (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (2.0 equiv), and Catalyst (0.05 equiv).
    
  • Inert Atmosphere: Strict Argon/Nitrogen purge. Moisture is the enemy here.

  • Reaction: Add anhydrous Dioxane. Heat to 80°C .

    • Critical Control: Do not exceed 90°C. Higher temperatures increase the rate of Pd insertion into C2-Cl.

  • Workup: Filter off inorganic salts immediately. Concentrate and purify.

Pros:

  • Non-toxic: Boronic acids are environmentally benign.

  • Easy Workup: No heavy metals (besides Pd) to remove.

Cons:

  • Hydrolysis Risk: Even trace moisture with base can hydrolyze C2-Cl.

  • Ligand Sensitivity: Electron-rich ligands (e.g., SPhos, XPhos) must be avoided as they promote C2-Cl coupling.

Head-to-Head Comparison Data

The following table summarizes expected performance metrics based on chemoselectivity trends for polyhalogenated heterocycles.

FeatureStille Coupling Suzuki-Miyaura (Anhydrous) Suzuki-Miyaura (Aqueous)
Primary Mechanism Neutral TransmetalationBase-Activated TransmetalationBase-Activated Transmetalation
Yield (C7-Product) 85–95% 70–85%< 40%
C2-Hydrolysis < 1% (Negligible) 5–10% (Requires Optimization)Major Product (>50%)
C2-Cl Retention ExcellentGood (temp. dependent)Poor
Reaction Time 4–12 h2–6 h1–4 h
Purification Difficult (Tin removal)Easy (Silica filtration)Moderate
Scalability Low (Toxicity limits)High N/A (Poor Chemistry)

Expert Recommendations

Scenario A: Early-Stage Discovery / MedChem

  • Recommendation: Stille Coupling.

  • Reasoning: At the milligram scale, yield and purity are paramount. The toxicity of tin is manageable, and the guarantee of preserving the C2-Cl handle for later diversification outweighs the convenience of Suzuki.

Scenario B: Process Development / Scale-Up (>100g)

  • Recommendation: Anhydrous Suzuki Coupling.

  • Reasoning: Stille is often non-viable for GMP manufacturing due to residual tin limits. Optimize the Suzuki condition using weak, anhydrous bases (e.g.,

    
     in Toluene) and strictly control water content (<0.05%) to minimize hydrolysis.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on C-Cl reactivity). [Link]

Sources

Comparative study of the anticancer properties of 7-bromo-quinazoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] While 6,7-disubstituted quinazolines (e.g., Gefitinib, Erlotinib) are clinically established, the specific pharmacological impact of halogen positioning—specifically the 7-bromo-quinazoline isomer versus its 6-bromo counterpart—reveals critical insights into Structure-Activity Relationships (SAR).

This guide provides a technical comparison of 7-bromo-quinazoline isomers, analyzing their utility as direct anticancer agents and as pivotal synthetic handles for accessing high-potency chemical space. We synthesize data regarding their kinase inhibitory profiles, cellular cytotoxicity, and mechanistic pathways.[3][4][5]

The Chemical Landscape: Positional Isomerism

In the context of quinazoline-based drug design, the "isomer" distinction typically refers to the position of the halogen atom on the benzenoid ring of the quinazoline core.

  • 6-Bromo-quinazoline: Historically favored for accessing the "solubility pocket" of the ATP binding site. Derivatives here often interact with the Cys797 residue in covalent inhibitors.

  • 7-Bromo-quinazoline: A strategic isomer allowing extension into the solvent-exposed region. Bulky substituents at C-7 are critical for potency and pharmacokinetic optimization (e.g., the morpholine-propoxy group in Gefitinib).

SAR Visualization: The Halogen Handle

The following diagram illustrates the functional divergence between the 6- and 7- positions.

SAR_Analysis Core Quinazoline Scaffold Pos6 6-Position (Target: Solubility/Cys797) Core->Pos6 Substitution Pos7 7-Position (Target: Solvent Channel) Core->Pos7 Substitution Deriv6 6-Bromo Isomer (High Potency Precursor) Pos6->Deriv6 Deriv7 7-Bromo Isomer (PK Optimization Handle) Pos7->Deriv7 Effect6 Increased Cytotoxicity (e.g., MCF-7 IC50 < 2 µM) Deriv6->Effect6 Effect7 Enhanced Selectivity (e.g., EGFR wt vs mutant) Deriv7->Effect7

Figure 1: Functional divergence of quinazoline positional isomers. The 6-position drives intrinsic potency, while the 7-position modulates selectivity and pharmacokinetics.

Comparative Efficacy Analysis

Kinase Inhibition (EGFR)

Experimental data indicates that while the bromo-group itself provides lipophilicity, its primary value is as a handle for functionalization. However, direct comparisons of bromo-substituted 4-anilinoquinazolines reveal distinct profiles.

Feature6-Bromo-4-anilinoquinazoline7-Bromo-4-anilinoquinazoline
Binding Mode Deep hydrophobic pocket penetration.Orients towards the solvent interface.
Electronic Effect Inductive withdrawal at C-6 enhances H-bond acidity of N-1.Inductive effect at C-7 has weaker impact on N-1 acidity.
Potency (IC50) High: Derivatives often show < 1 µM against EGFR^{WT}.Moderate: Often requires further substitution to match 6-isomer potency.[1]
Key Utility Core for covalent inhibitors (via acrylamide attachment).Core for solubility tails (e.g., morpholine/piperidine).
Cellular Antiproliferative Activity

Recent studies have evaluated these isomers against breast (MCF-7) and lung (A549) cancer lines.[3][5][6]

  • Case Study A: 6-Bromo Derivatives

    • Compound: 6-bromo-4-(3-fluorophenylamino)quinazoline.

    • Performance: Exhibited an IC50 of 0.53–1.95 µM against MCF-7 cells, outperforming Cisplatin in specific assays [1].[5][7][8]

    • Mechanism:[2][5] Induces G2/M phase arrest and apoptosis.

  • Case Study B: 7-Bromo Derivatives

    • Compound: 7-bromo-2,4-dione precursors converted to 7-substituted amino-quinazolines.

    • Performance: 7-bromo intermediates are often less potent per se but yield derivatives (e.g., 7-alkoxy) with IC50 values in the nanomolar range (e.g., 60 nM for optimized leads) [2].

    • Mechanism:[2][5][9] Often designed to target specific EGFR mutants (T790M) by avoiding steric clashes common with 6-substituted analogs.

Mechanistic Insights: The EGFR Signaling Cascade

Both isomers primarily function by competing with ATP for the binding site of the EGFR tyrosine kinase domain. The blockade of this receptor inhibits downstream signaling pathways essential for tumor survival.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras PI3K PI3K EGFR->PI3K QZ 7-Bromo-Quinazoline (Inhibitor) QZ->EGFR Inhibition (ATP Competition) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Gene Transcription Akt Akt PI3K->Akt Akt->Nucleus Anti-Apoptosis

Figure 2: Signal transduction blockade. 7-bromo-quinazoline isomers competitively inhibit the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream Ras/Raf/MEK/ERK signaling.

Experimental Protocols

Synthesis of 7-Bromo-4-Chloroquinazoline (Key Intermediate)

This protocol yields the electrophilic scaffold required for generating the 4-anilino anticancer agents.

  • Starting Material: 7-bromoquinazolin-4(3H)-one.

  • Reagents: Thionyl chloride (

    
    ), catalytic DMF.
    
  • Procedure:

    • Suspend 7-bromoquinazolin-4-one (1.0 eq) in toluene.

    • Add

      
       (excess, ~5-10 eq) and DMF (cat.).
      
    • Reflux at 95°C for 3–9 hours until the solution clarifies.

    • Workup: Evaporate volatiles under reduced pressure. Neutralize with saturated

      
       and extract with Ethyl Acetate.
      
    • Yield: Typically 80–90% of a yellow solid [3].

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the comparative efficacy of the isomers.[5][8][10]

  • Cell Seeding: Seed MCF-7 or A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the 6-bromo or 7-bromo isomer. Include DMSO control (< 0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis [1].

References

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. Link

  • Heterocyclic compounds as kinase inhibitors for therapeutic uses (Patent WO2020210481A1). Google Patents. Link

  • Medicinal Chemistry Perspective on Quinazoline Derivatives. ResearchGate. Link

  • Recent advances in the investigation of the quinazoline nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。